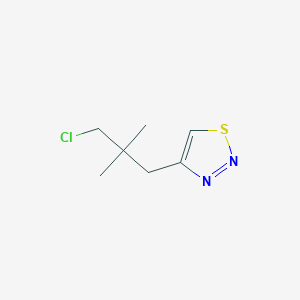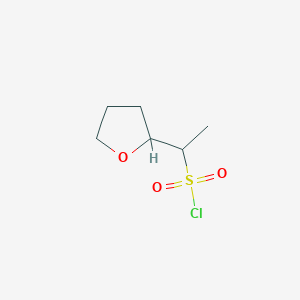
1-(Oxolan-2-yl)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxolan-2-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO3S. It is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an oxolane ring and a sulfonyl chloride group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxolan-2-yl)ethane-1-sulfonyl chloride typically involves the reaction of oxolane derivatives with sulfonyl chloride reagents. One common method is the reaction of 2-(oxolan-2-yl)ethanol with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
C4H7OCH2CH2OH+SOCl2→C4H7OCH2CH2SO2Cl+HCl+SO2
This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Oxolan-2-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the oxolane ring can lead to the formation of sulfonyl oxides and other oxidized derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines
Sulfonate Derivatives: Formed by the reaction with alcohols
Sulfonothioate Derivatives: Formed by the reaction with thiols
Wissenschaftliche Forschungsanwendungen
1-(Oxolan-2-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of 1-(Oxolan-2-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can readily react with nucleophiles, leading to the formation of various sulfonyl derivatives. The oxolane ring provides stability to the molecule and can participate in ring-opening reactions under certain conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Oxolan-3-yl)ethane-1-sulfonyl chloride: Similar structure but with the oxolane ring attached at a different position.
2,2,2-Trifluoro-1-(oxolan-2-yl)ethane-1-sulfonyl chloride: Contains trifluoromethyl group, which imparts different chemical properties.
Uniqueness
1-(Oxolan-2-yl)ethane-1-sulfonyl chloride is unique due to its specific structural arrangement, which combines the stability of the oxolane ring with the reactivity of the sulfonyl chloride group. This combination makes it a valuable reagent in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C6H11ClO3S |
|---|---|
Molekulargewicht |
198.67 g/mol |
IUPAC-Name |
1-(oxolan-2-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c1-5(11(7,8)9)6-3-2-4-10-6/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
XDVPDMBKJOEPLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCO1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


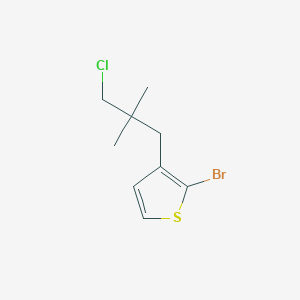

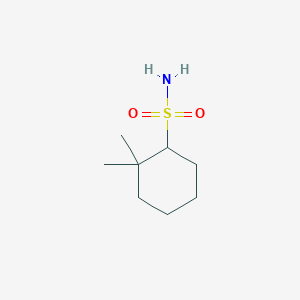

![4-{[4-(Methylsulfanyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13226384.png)
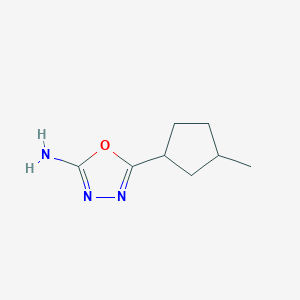
![Methyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13226396.png)
![[2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine](/img/structure/B13226398.png)

![3-[(3-Methylbenzyl)amino]propanoic acid](/img/structure/B13226420.png)
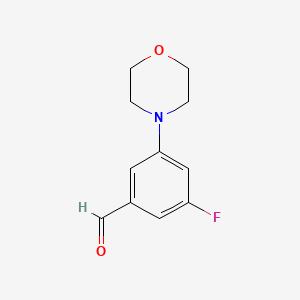
![Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13226426.png)

